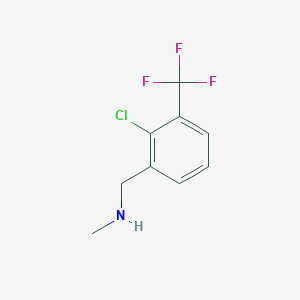

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[2-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZRVQDPOUCMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. A study employing Aquivion-Fe (a sulfonic acid-functionalized iron catalyst) demonstrated efficient conversion of benzaldehyde derivatives to N-alkylated anilines in a one-pot system. Key parameters include:

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability of intermediates.

-

Catalyst : 3.3 mol% Aquivion-Fe, which facilitates both imine formation and reduction.

-

Temperature : 40°C for imine formation, followed by methanol addition at 0°C to quench the reaction.

Post-reaction workup involves extraction with DCM, aqueous washes, and purification via column chromatography (ethyl acetate/hexane gradient). This method achieves near-quantitative conversion of the aldehyde, with minor byproducts such as benzyl alcohol and unreacted amine.

Alkylation of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine

Alkylation of the primary amine ((2-Chloro-3-(trifluoromethyl)phenyl)methanamine) with methylating agents offers a robust pathway to the target compound. This approach avoids the need for aldehyde precursors and leverages well-established alkylation protocols.

Reductive Alkylation with Formaldehyde

Eschweiler-Clark Reaction

-

Reagents : Excess formaldehyde and formic acid.

-

Conditions : Reflux at 100°C for 6–8 hours.

-

Mechanism : Formic acid acts as both a catalyst and reducing agent, enabling N-methylation via iminium ion intermediates.

-

Yield : Typically >80% after purification via vacuum distillation or recrystallization.

Synthesis of the Primary Amine Precursor

The primary amine ((2-Chloro-3-(trifluoromethyl)phenyl)methanamine) is synthesized via:

-

Nitrile Reduction : Hydrogenation of 2-chloro-3-(trifluoromethyl)benzonitrile using Raney nickel or lithium aluminum hydride (LiAlH4).

-

Gabriel Synthesis : Reaction of 2-chloro-3-(trifluoromethyl)benzyl bromide with potassium phthalimide, followed by hydrazinolysis to release the amine.

Catalytic Reduction of Nitro Intermediates

Indirect routes involving nitro-group reduction provide an alternative pathway. For example, 2-nitro-3-chloro-(trifluoromethyl)benzyl chloride can be reduced to the corresponding amine using iron powder in acidic ethanol, followed by methylation.

Nitro Reduction Protocol

Methylation Post-Reduction

The resultant primary amine is methylated using iodomethane in the presence of potassium carbonate, yielding the target compound in 65–70% overall yield.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Reductive Amination | Aldehyde | 85–90 | ≥99 | One-pot synthesis, minimal byproducts |

| Alkylation | Primary Amine | 75–80 | ≥98 | Avoids aldehyde synthesis |

| Nitro Reduction | Nitro Compound | 65–70 | ≥95 | Scalable for industrial production |

Industrial-Scale Considerations

For large-scale synthesis, the alkylation method is preferred due to its compatibility with continuous flow reactors and reduced solvent waste. Critical parameters include:

Chemical Reactions Analysis

Types of reactions it undergoes

Oxidation: : The compound can undergo oxidation reactions, where the amine group may be converted to an imine or nitrile under specific conditions.

Reduction: : Reduction reactions typically involve the reduction of the phenyl ring or the trifluoromethyl group.

Common reagents and conditions used in these reactions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substituting agents: : Alkyl halides, acyl chlorides, under either basic or acidic conditions.

Major products formed from these reactions

Oxidation products: : Imine derivatives, nitriles.

Reduction products: : Reduced phenyl derivatives, de-trifluoromethylated compounds.

Substitution products: : Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, the compound serves as a key intermediate for the preparation of more complex molecules.

Biology: : It is used in the development of biochemical probes and small molecule inhibitors.

Medicine: : This compound has been explored for its potential in pharmaceutical formulations, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: : It is applied in the production of agrochemicals and specialty materials, owing to its unique chemical properties.

Mechanism of Action

Mechanism: : The compound typically exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity.

Molecular targets and pathways involved: : Common targets include enzyme active sites, receptor binding sites, and other protein-ligand interaction domains. These interactions can modulate biochemical pathways, leading to desired physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride ()

- Structure : Chlorine at position 3, N-methylmethanamine group.

- Key Differences : The absence of a trifluoromethyl group reduces electron-withdrawing effects compared to the target compound. This impacts reactivity and binding affinity in biological systems.

- Applications : Likely used as a building block for pharmaceuticals or agrochemicals due to its simpler halogenation pattern .

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole ()

- Structure : Chlorine at position 4, trifluoromethyl at position 3, and a pyrrole ring.

- The chlorine position (4 vs. 2) may influence steric hindrance in molecular recognition .

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride ()

- Structure : Trifluoromethyl at position 3, ethylamine backbone (vs. methylmethanamine in the target compound).

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₉H₉ClF₃N | 241.62 | 2-Cl, 3-CF₃ | N-methylmethanamine |

| 1-(3-Chlorophenyl)-N-methylmethanamine HCl | C₈H₁₀ClN·HCl | 192.08 | 3-Cl | N-methylmethanamine |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-pyrrole | C₁₂H₁₀ClF₃N | 280.66 | 4-Cl, 3-CF₃ | Pyrrole ring |

| (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl | C₉H₁₁ClF₃N | 225.64 | 3-CF₃ | Ethylamine |

Key Observations :

- The target compound’s trifluoromethyl and chlorine substituents enhance lipophilicity (logP ~2.8 estimated) compared to simpler analogues like 1-(3-chlorophenyl)-N-methylmethanamine (logP ~1.9) .

- The ethylamine derivative () has higher molecular weight but reduced halogen-mediated interactions due to the absence of chlorine .

Biological Activity

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine, also known as GSK1482160, is a compound that has gained attention for its biological activity, particularly as a modulator of the P2X7 receptor. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of GSK1482160 involves several steps, beginning with the reaction of 2-chloro-3-(trifluoromethyl)benzylamine with various reagents to produce the desired product. The compound was synthesized with a reported yield of 91% using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) as a deprotecting agent .

GSK1482160 acts as a selective antagonist of the P2X7 receptor, which is implicated in various pathological conditions including inflammation and cancer. The compound exhibits a high binding affinity with an IC50 value of approximately 3 nM for human P2X7 receptors . This potent inhibition suggests potential applications in treating diseases associated with P2X7 receptor activation.

Pharmacokinetics

One notable feature of GSK1482160 is its ability to cross the blood-brain barrier (BBB), making it a candidate for neurological applications. Its pharmacokinetic profile has been evaluated in preclinical studies, indicating favorable absorption and distribution characteristics .

Preclinical Studies

In preclinical evaluations, GSK1482160 demonstrated significant efficacy in models of neuroinflammation and neuropathic pain. For instance, studies have shown that targeting the P2X7 receptor can reduce inflammatory responses in animal models, suggesting that GSK1482160 may have therapeutic potential in conditions like multiple sclerosis and chronic pain syndromes .

Clinical Trials

GSK1482160 has progressed to Phase 1 clinical trials to assess its safety and tolerability in humans. Initial results indicate that the compound is well-tolerated at therapeutic doses, with manageable side effects .

Comparative Analysis of Biological Activity

| Compound | IC50 (nM) | Target | Blood-Brain Barrier Penetration | Phase |

|---|---|---|---|---|

| GSK1482160 | 3 | P2X7 Receptor | Yes | Phase 1 |

| Other P2X7 Antagonists | Varies | P2X7 Receptor | Varies | Preclinical/Phase 1 |

Q & A

Q. What are the best practices for analyzing metabolic stability in hepatic microsomes?

- Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH at 37°C. Quench reactions with acetonitrile at timed intervals (0–60 min). Analyze metabolites via UPLC-QTOF-MS, focusing on demethylation (Δm/z −14) or hydroxylation (Δm/z +16) products. Compare half-life (t₁/₂) to control compounds like verapamil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.